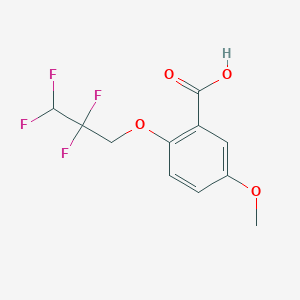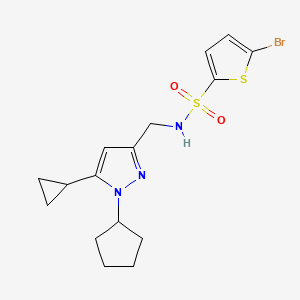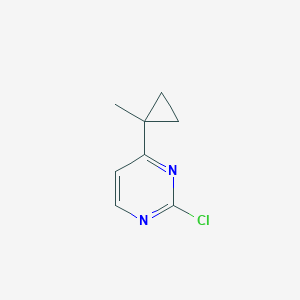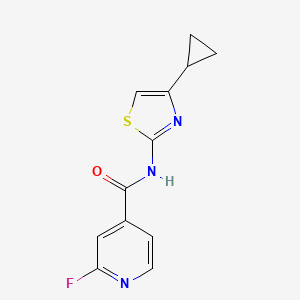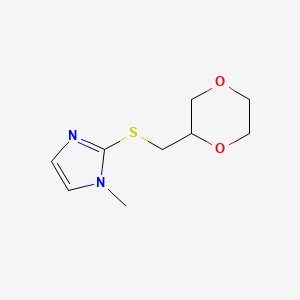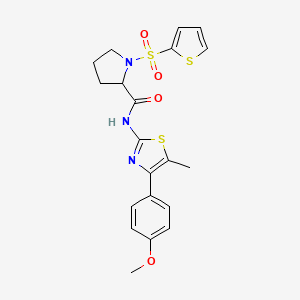
Tcmdc-142834
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Pollution Reduction
TMDCs have been extensively studied for their applications in environmental pollution reduction. Their unique material characteristics and properties make them suitable for a variety of environmental applications, including gas sensing technology, gas adsorption and removal, wastewater treatment, fuel cleaning, and carbon dioxide valorization and conversion. The potential of TMDCs to contribute significantly to environmental conservation has been demonstrated across these applications, showcasing their ability to address pollution effectively. Despite the promising applications, challenges in implementing TMDCs in the industry need to be addressed to maximize their potential (Zhang et al., 2020).
Advanced Hybrid Composites
The hybridization of TMDC nanosheets with conducting polymers presents a fascinating approach for property engineering, leading to the development of novel composites for various applications. These composites find applications in energy storage, sensing devices, hydrogen production, and more, due to the combined properties of TMDCs and conducting polymers. This approach has opened up new avenues for research and application development, highlighting the versatility and potential of TMDC-based materials in technological advancements (Sajedi-Moghaddam et al., 2017).
Atomic Layer Deposition for Advanced Applications
Atomic layer deposition (ALD) of TMDCs has emerged as a critical method for creating uniform films with controlled thickness, facilitating their application in electronics, optoelectronics, electrocatalysis, energy storage, and beyond. ALD enables low-temperature deposition, offering a scalable and repeatable method that aligns with the technological needs for TMDC applications. The control and versatility provided by ALD are instrumental in harnessing the unique properties of TMDCs for future technological applications (Mattinen et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of TCMDC-142834 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
This compound acts as a potent and selective inhibitor of PfCLK3 . It interacts with the kinase hinge region of PfCLK3 via two hydrogen bonds, one involving the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl . This interaction results in the inhibition of PfCLK3’s kinase activity .
Biochemical Pathways
The inhibition of PfCLK3 by this compound affects the RNA splicing pathway in Plasmodium falciparum . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
It is noted that this compound is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead . This suggests that it has favorable pharmacokinetic properties, including bioavailability.
Result of Action
The inhibition of PfCLK3 by this compound results in significant antiparasiticidal activity . It effectively hinders the transition from trophozoite to schizont, impairs transcription, and diminishes transmission to the mosquito vector .
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S3/c1-13-18(14-7-9-15(27-2)10-8-14)21-20(29-13)22-19(24)16-5-3-11-23(16)30(25,26)17-6-4-12-28-17/h4,6-10,12,16H,3,5,11H2,1-2H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCBVVUXDOUHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

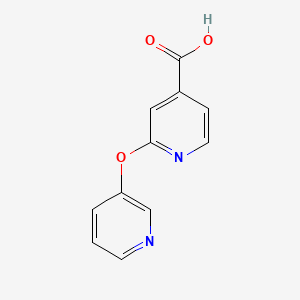
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)

![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)
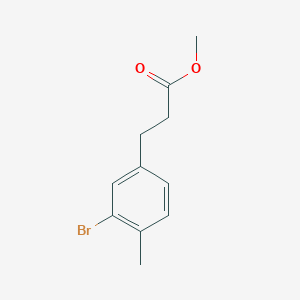
![1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396546.png)
